molecular formula C10F20 B1227976 Perfluorotetramethylcyclohexane CAS No. 84808-59-3

Perfluorotetramethylcyclohexane

Cat. No.: B1227976
CAS No.: 84808-59-3
M. Wt: 500.07 g/mol
InChI Key: XXIWRQOSNDBYRY-UHFFFAOYSA-N
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Description

Perfluorotetramethylcyclohexane (PFTMCH, hypothetical structure: C${10}$F${20}$) is a fully fluorinated cyclohexane derivative with four methyl groups substituted by trifluoromethyl (-CF$3$) moieties. These compounds are characterized by extreme chemical inertness, thermal stability, and low surface tension, making them valuable in industrial applications like electronics cooling, surfactants, and firefighting foams.

Properties

IUPAC Name

1,1,2,3,4,4,5,6-octafluoro-2,3,5,6-tetrakis(trifluoromethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F20/c11-1(7(19,20)21)2(12,8(22,23)24)6(17,18)4(14,10(28,29)30)3(13,5(1,15)16)9(25,26)27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIWRQOSNDBYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393516
Record name 1,1,2,3,4,4,5,6-octafluoro-2,3,5,6-tetrakis(trifluoromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84808-59-3
Record name 1,1,2,3,4,4,5,6-octafluoro-2,3,5,6-tetrakis(trifluoromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorotetramethylcyclohexane can be synthesized through the fluorination of tetramethylcyclohexane using elemental fluorine or other fluorinating agents. The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid the formation of partially fluorinated by-products.

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of hazardous by-products. The use of specialized reactors and fluorinating agents ensures efficient and safe production.

Chemical Reactions Analysis

Types of Reactions: Perfluorotetramethylcyclohexane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

    Oxidation: This compound is generally resistant to oxidation, but under extreme conditions, it may form perfluorinated carboxylic acids.

    Reduction: Reduction reactions are rare due to the stability of the carbon-fluorine bonds.

    Substitution: Nucleophilic substitution reactions can occur, but they require strong nucleophiles and harsh conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or ozone under high temperatures and pressures.

    Substitution: Strong nucleophiles like lithium aluminum hydride or sodium borohydride in the presence of a catalyst.

Major Products Formed:

    Oxidation: Perfluorinated carboxylic acids.

    Substitution: Partially fluorinated cyclohexane derivatives.

Scientific Research Applications

Perfluorotetramethylcyclohexane has a wide range of applications in scientific research:

    Chemistry: Used as a solvent for fluorophilic reactions and as a reagent in the synthesis of other perfluorinated compounds.

    Biology: Investigated for its potential use in biological gas exchange processes and as a blood substitute.

    Medicine: Explored for its use in drug delivery systems due to its inert nature and biocompatibility.

    Industry: Utilized in the production of high-performance lubricants, coatings, and surfactants.

Mechanism of Action

The mechanism of action of perfluorotetramethylcyclohexane is primarily based on its physical properties rather than chemical reactivity. Its high fluorine content and stability make it an excellent candidate for applications requiring non-reactive and inert materials. In biological systems, it can facilitate gas exchange by dissolving gases like oxygen and carbon dioxide.

Comparison with Similar Compounds

Physicochemical Properties
Property Perfluorocyclohexane (C$6$F${12}$) Perfluoro-1,3-dimethylcyclohexane (C$8$F${16}$) Perfluoro(tert-butylcyclohexane) (C${10}$F${20}$) Perfluorotetramethylcyclohexane (C${10}$F${20}$)*
Molecular Weight (g/mol) 300.04 432.08 532.08 ~532.08
Density (g/cm³) 1.723 1.81–1.85 1.92 Estimated: 1.90–1.95
Boiling Point (°C) 55.4 102–105 120–125 Estimated: 130–140
Refractive Index 1.2685 1.29–1.31 1.32–1.34 Estimated: 1.33–1.35
Thermal Stability High (decomposes >300°C) High (decomposes >350°C) Very High (decomposes >400°C) Inferred: >400°C

*Hypothetical data based on structural analogs.

Key Observations :

  • Increasing fluorine content and alkyl chain branching correlate with higher density, boiling point, and thermal stability .
  • Perfluoro(tert-butylcyclohexane) and PFTMCH exhibit superior thermal resilience due to steric shielding of the cyclohexane backbone by bulky fluorinated groups .
Environmental Behavior and Persistence

Perfluorocyclohexane derivatives are highly persistent in the environment due to strong C-F bonds. Key comparisons include:

  • Bioaccumulation Potential: Branched isomers (e.g., perfluoro-1,3-dimethylcyclohexane) show slower degradation rates than linear analogs, increasing their bioaccumulation risk . Perfluoro(tert-butylcyclohexane) has been detected in marine mammals, indicating long-range transport and trophic magnification .
  • Water Solubility :

    • Perfluorocyclohexane (C$6$F${12}$): ~0.1 mg/L .
    • Perfluoro-1,3-dimethylcyclohexane (C$8$F${16}$): <0.01 mg/L .
    • PFTMCH likely has even lower solubility, enhancing adsorption to sediments and organic matter .
  • Environmental Distribution :

    Compound Detected Concentration (Environmental Media) Primary Sources
    Perfluorocyclohexane Trace levels in industrial wastewater Electronics manufacturing
    Perfluoro-1,3-dimethylcyclohexane 10–50 ng/L in surface water Firefighting foams, surfactants
    Perfluoro(tert-butylcyclohexane) Up to 87 ng/L in aquatic systems Specialty polymers, lubricants
Toxicity and Health Impacts

Limited toxicity data exist for PFTMCH, but trends from analogs suggest:

  • Acute Toxicity :

    • Perfluorocyclohexane derivatives show low acute toxicity (LC$_{50}$ > 100 mg/L in fish) but chronic effects due to persistence .
    • Perfluoro-1,3-dimethylcyclohexane disrupts mitochondrial function in vitro (EC$_{50}$ = 50 µM) .
  • Endocrine and Developmental Effects :

    • Branched isomers (e.g., perfluoro-tert-butylcyclohexane) exhibit higher placental transfer efficiency than linear forms, raising fetal exposure risks .
    • Structural analogs activate PPARα receptors, altering lipid metabolism in mammals .

Biological Activity

Perfluorotetramethylcyclohexane (PFTC) is a perfluorocarbon compound that has garnered attention for its unique properties and potential applications in biological systems. This article delves into the biological activity of PFTC, highlighting its mechanisms, pharmacokinetics, and relevant case studies.

Overview of this compound

PFTC is a fully fluorinated derivative of tetramethylcyclohexane, characterized by its high stability and low reactivity. It is primarily utilized in medical applications as a blood substitute and in enhancing gas exchange in biological systems. Its unique properties allow it to dissolve large volumes of gases, making it suitable for use in various therapeutic contexts.

Transport and Gas Exchange:
PFTC functions as an oxygen carrier in biological systems. Its ability to dissolve oxygen and carbon dioxide allows it to augment gas exchange in tissues, particularly during conditions where oxygen delivery is compromised. Studies have shown that PFTC can effectively support oxygen transport in animal models, demonstrating its potential as a blood substitute .

Biocompatibility:
Research indicates that PFTC exhibits low toxicity levels and good biocompatibility. Its persistence in the body raises concerns about long-term accumulation, especially within the reticuloendothelial system (RES), which includes organs such as the spleen and liver . However, its relatively brief residence time in the lungs compared to other perfluorocarbons suggests a favorable safety profile for short-term applications .

Pharmacokinetics

PFTC's pharmacokinetic properties have been studied extensively. Following administration, it is absorbed into the bloodstream and distributed throughout the body. The exhalation rates of PFTC indicate that it remains in the lungs longer than other perfluorocarbons like perfluorooctyl bromide (PFOB), allowing for prolonged therapeutic effects .

Table 1: Comparison of Exhalation Rates of PFTC and Other Perfluorocarbons

CompoundInitial Exhalation Rate (µL/day)Exhalation Rate After 6 Hours (µL/day)
This compound (PFTC)700475
Perfluorooctyl bromide (PFOB)100%Nearly 0%

Case Studies

  • Intravitreal Tolerance Study:
    A study conducted on New Zealand rabbits evaluated the intravitreal tolerance of PFTC as a vitreous replacement. The results indicated that PFTC was well tolerated without significant adverse effects, supporting its potential use in ocular surgeries .
  • Gas Exchange Enhancement:
    An experimental model involving the instillation of PFTC into the lungs demonstrated improved lung volumes compared to control groups treated with other perfluorocarbons. This suggests that PFTC can enhance lung function by preventing collapse and improving gas exchange efficiency .
  • Long-term Safety Evaluation:
    Longitudinal studies assessing the accumulation of PFTC in the RES showed minimal toxicity over extended periods. However, ongoing monitoring is recommended to evaluate any delayed effects associated with chronic exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorotetramethylcyclohexane

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